molecular formula C10H5Cl2NO2S B416853 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B416853
M. Wt: 274.12g/mol
InChI Key: DKZRDZSTKOFPLQ-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This compound features a thiazolidine-2,4-dione core with a (3,4-dichlorobenzylidene) substituent, which contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding alkyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the benzylidene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkyl derivatives of the original compound.

    Substitution: Various substituted thiazolidinedione derivatives, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. In the case of its antidiabetic activity, the compound is believed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione with potent antidiabetic activity.

    Pioglitazone: Known for its use in treating type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the benzylidene ring, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H5Cl2NO2S

Molecular Weight

274.12g/mol

IUPAC Name

(5E)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+

InChI Key

DKZRDZSTKOFPLQ-XBXARRHUSA-N

SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl

Origin of Product

United States

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